(R)-1-(2,4-Difluorophenyl)ethanamine hydrochloride

Catalog No.
S916912
CAS No.
791098-81-2
M.F
C8H10ClF2N
M. Wt
193.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-1-(2,4-Difluorophenyl)ethanamine hydrochloride

CAS Number

791098-81-2

Product Name

(R)-1-(2,4-Difluorophenyl)ethanamine hydrochloride

IUPAC Name

(1R)-1-(2,4-difluorophenyl)ethanamine;hydrochloride

Molecular Formula

C8H10ClF2N

Molecular Weight

193.62 g/mol

InChI

InChI=1S/C8H9F2N.ClH/c1-5(11)7-3-2-6(9)4-8(7)10;/h2-5H,11H2,1H3;1H/t5-;/m1./s1

InChI Key

BWIGKZOWBCNPTI-NUBCRITNSA-N

SMILES

CC(C1=C(C=C(C=C1)F)F)N.Cl

Canonical SMILES

CC(C1=C(C=C(C=C1)F)F)N.Cl

Isomeric SMILES

C[C@H](C1=C(C=C(C=C1)F)F)N.Cl
  • Chiral Building Block

    Due to its chirality and the presence of a reactive amine group, (R)-1-(2,4-Difluorophenyl)ethanamine hydrochloride can be used as a building block in the synthesis of other chiral molecules. These molecules can be important for various research applications, including drug discovery and development [].

  • Pharmacological Investigations

    Some studies suggest (R)-1-(2,4-Difluorophenyl)ethanamine hydrochloride may have interesting pharmacological properties. However, the exact mechanisms of action and potential therapeutic effects are still under investigation. Research is ongoing to explore its potential in various disease models [].

  • In-vitro Studies

    The in-vitro (laboratory) setting allows scientists to study the interaction of (R)-1-(2,4-Difluorophenyl)ethanamine hydrochloride with specific biological targets, such as enzymes or receptors. This information can provide valuable insights into its potential therapeutic applications [].

(R)-1-(2,4-Difluorophenyl)ethanamine hydrochloride is a chiral amine compound characterized by its molecular formula C8H10ClF2NC_8H_{10}ClF_2N and a molecular weight of approximately 193.62 g/mol. This compound features a difluorophenyl group attached to an ethanamine backbone, making it structurally significant in various chemical and biological contexts. It is known for its specific stereochemistry, which contributes to its unique properties and potential applications in pharmaceuticals and research .

  • Acylation: The amine can react with acyl chlorides to form amides.
  • Alkylation: It can undergo alkylation reactions, where the nitrogen atom acts as a nucleophile.
  • Formation of Salts: The hydrochloride form indicates that it readily forms salts with acids, enhancing its solubility and stability in aqueous solutions .

The synthesis of (R)-1-(2,4-Difluorophenyl)ethanamine hydrochloride typically involves several steps:

  • Starting Materials: The synthesis often begins with commercially available precursors such as 2,4-difluoroaniline.
  • Reduction Reactions: The introduction of the ethyl group can be achieved through reductive amination or similar methods.
  • Hydrochloride Formation: The final product is converted into its hydrochloride form by reacting the free base with hydrochloric acid in an appropriate solvent .

(R)-1-(2,4-Difluorophenyl)ethanamine hydrochloride has several applications:

  • Pharmaceutical Research: It serves as a building block for developing new drugs, especially in the context of central nervous system disorders.
  • Chemical Synthesis: It is used in various synthetic pathways to create more complex molecules in medicinal chemistry.
  • Research Tool: Its unique properties make it valuable for studying amine chemistry and interactions within biological systems .

Interaction studies involving (R)-1-(2,4-Difluorophenyl)ethanamine hydrochloride focus on its binding affinity to various receptors and enzymes. Preliminary studies suggest that it may interact with neurotransmitter receptors, influencing serotonin and dopamine pathways. Such interactions are crucial for understanding its potential therapeutic effects and side effects in pharmacological applications .

Several compounds share structural similarities with (R)-1-(2,4-Difluorophenyl)ethanamine hydrochloride. Below is a comparison highlighting their uniqueness:

Compound NameCAS NumberSimilarity IndexUnique Features
(S)-1-(2,4-Difluorophenyl)ethanamine845252-02-01.00Opposite stereochemistry; potential for different bioactivity
(R)-1-(2-Fluorophenyl)ethanamine185545-90-80.98Contains only one fluorine substituent; may exhibit different pharmacodynamics
(R)-1-(2,6-Difluorophenyl)ethanamine1309602-31-00.98Different fluorine positioning; could affect receptor binding
(R)-1-(4-Fluorophenyl)ethanamine403-40-70.98Substituted at the para position; differences in activity profiles
(S)-1-(4-Fluoro-3-methylphenyl)ethanamine1213299-63-80.95Contains additional methyl group; alters steric effects

These compounds illustrate the diversity within the class of fluorinated ethanamines and underscore the importance of stereochemistry and substituent positioning in determining their biological activity .

Dates

Modify: 2023-08-16

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